

L-Methylephedrine hydrochloride chemical structure and properties

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Compound of Interest

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An In-depth Technical Guide to **L-Methylephedrine Hydrochloride**

Introduction

L-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the substituted amphetamine class of chemical compounds.[1] Structurally, it is the N-methylated derivative of l-ephedrine.[2] Historically, l-methylephedrine has been identified as a naturally occurring alkaloid in plants of the Ephedra species, such as Ephedra sinica and Ephedra vulgaris.[1][2] Due to its action on the sympathetic nervous system, it has been utilized as an antiasthmatic agent, cough suppressant, and nasal decongestant.[2] For pharmaceutical applications, it is typically converted to its hydrochloride salt to improve stability, solubility, and handling properties.[1] This document provides a comprehensive technical overview of the chemical structure, properties, synthesis, and analysis of **L-Methylephedrine hydrochloride**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

L-Methylephedrine possesses two chiral centers, resulting in four possible stereoisomers. The "l-" prefix refers to the specific (1R,2S) stereoisomer.[1] Its chemical identity is defined by several key descriptors.

Table 1: Chemical Identifiers for **L-Methylephedrine Hydrochloride**

Identifier	Value	Reference(s)
IUPAC Name	(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride	[3][4]
CAS Number	38455-90-2, 17605-71-9	[5][6]
Molecular Formula	C ₁₁ H ₁₈ ClNO	[5][7]
Molecular Weight	215.72 g/mol	[3][5]
InChI Key	NTCYWJCEOILKNG-ROLPUNJSJA-N	[4][8]
Canonical SMILES	C--INVALID-LINK--O">C@@HN(C)C.Cl	[3][8]

| Synonyms | (-)-Methylephedrine hydrochloride, l-N-Methylephedrine HCl [[5][9] |

Physicochemical Properties

The physical and chemical properties of **L-Methylephedrine hydrochloride** are crucial for its handling, formulation, and analytical characterization. It typically presents as a white to off-white crystalline solid.[5][10]

Table 2: Physicochemical Data for **L-Methylephedrine Hydrochloride**

Property	Value	Reference(s)
Appearance	White to Off-White Solid/Crystalline Powder	[5][10]
Melting Point	191-194°C	[5][6][11]
Boiling Point	~251.3°C (free base, estimate)	[12]
Solubility	Readily soluble in water. Slightly soluble in Chloroform, DMSO, Methanol.	[5][10][13]
logP (predicted)	1.73	[4]

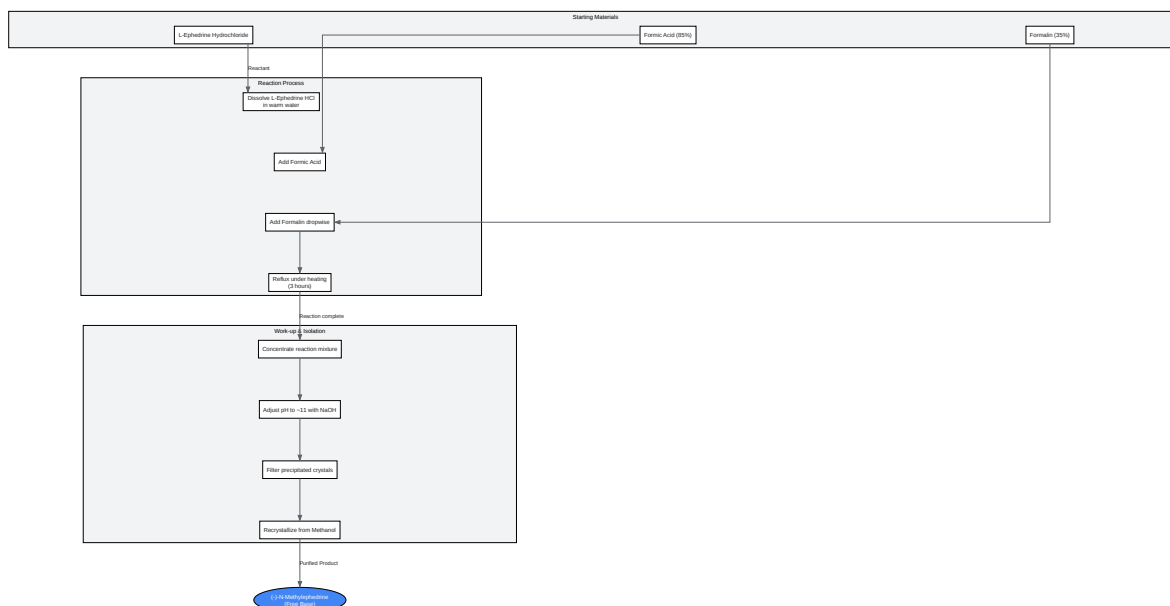
| Density (estimate) | ~1.00 g/cm³ |[12] |

Synthesis and Preparation

The synthesis of L-Methylephedrine and its subsequent conversion to the hydrochloride salt are well-established chemical processes.

Synthesis from L-Ephedrine Hydrochloride

A common laboratory and industrial synthesis involves the N-methylation of l-ephedrine.[1] The Eschweiler–Clarke reaction, which uses formic acid and formaldehyde (formalin), is a typical method for this transformation.[1][14]



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Synthesis of L-Methylephedrine Free Base.

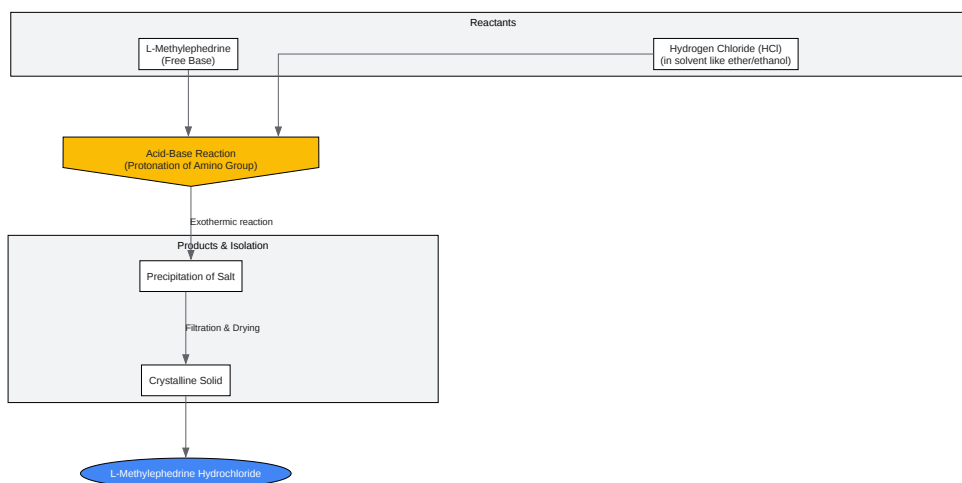
Experimental Protocol: Synthesis of (-)-N-Methylephedrine^[14]

- Dissolve 30.3 g (0.15 mol) of L-ephedrine hydrochloride in 60 ml of warm water.
- Add 15 ml (0.15 mol) of a 40% sodium hydroxide aqueous solution and 21.7 g (0.4 mol) of 85% formic acid.
- Heat the mixture to reflux.
- Add 15 g (0.18 mol) of a 35% formalin solution dropwise over 20 minutes.
- Continue refluxing under heat for an additional 3 hours.

- Concentrate the reaction solution to half of its original volume.
- Adjust the pH to approximately 11 by adding a 40% sodium hydroxide solution, causing the product to precipitate.
- Filter the precipitated crystals and recrystallize them from methanol to yield pure (-)-N-methylephedrine.[14]

Preparation of the Hydrochloride Salt

The conversion of the free base form of L-Methylephedrine to its hydrochloride salt is a standard acid-base reaction. This process is essential for pharmaceutical use as the salt form generally has superior physical properties.[1]



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Conversion of Free Base to Hydrochloride Salt.

Experimental Protocol: Preparation of Hydrochloride Salt[1]

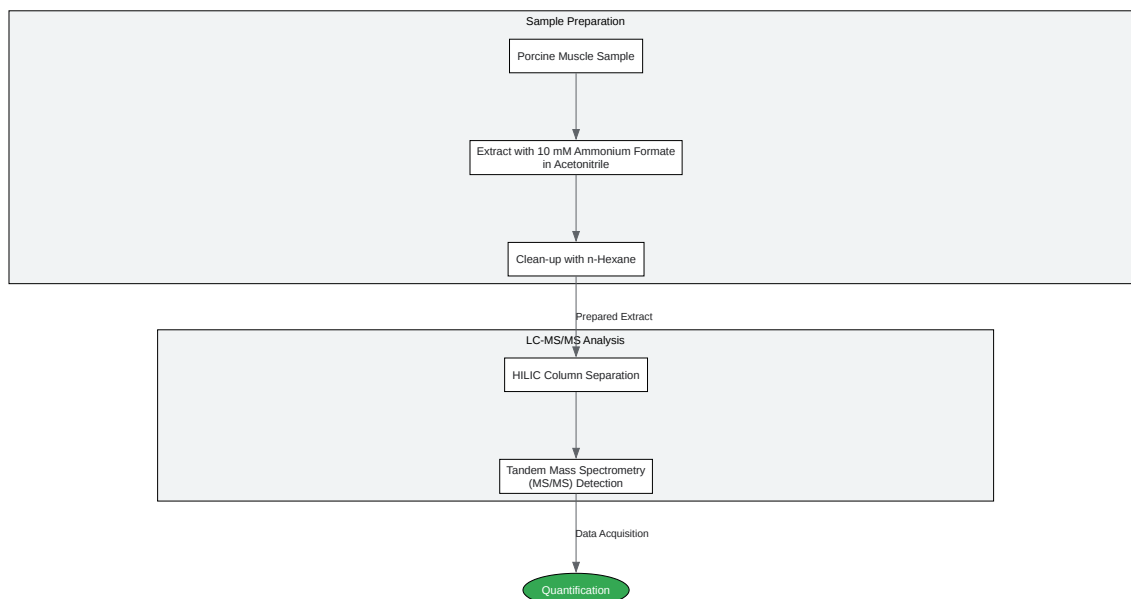
- Dissolve the L-Methylephedrine free base in a suitable organic solvent (e.g., diethyl ether, ethanol, or acetone).
- Slowly add a solution of hydrogen chloride (either as a gas dissolved in a solvent or as aqueous hydrochloric acid) to the free base solution.
- The nitrogen atom of the amino group is protonated, forming the ammonium salt.
- The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.
- The resulting crystalline solid is collected by filtration and dried.^[1]

Analytical Methodologies

The analysis of **L-Methylephedrine hydrochloride** in various matrices requires sensitive and selective methods.

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the trace analysis of L-Methylephedrine due to its high sensitivity and specificity, particularly in complex biological samples like porcine muscle tissue.^[1]



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Workflow for LC-MS/MS Analysis of MEP.

Experimental Protocol: LC-MS/MS Determination in Porcine Muscle

- **Extraction:** Homogenized muscle samples are extracted using 10 mM ammonium formate in acetonitrile.
- **Clean-up:** The extract undergoes a clean-up step with n-hexane to remove lipids and other interferences.
- **Chromatographic Separation:** The analyte is separated on an XBridge™ HILIC (Hydrophilic Interaction Liquid Chromatography) column. The mobile phase consists of 10 mM ammonium formate in deionized distilled water and acetonitrile.

- **Detection:** The separated analyte is detected using a tandem mass spectrometer, providing high selectivity and sensitivity.
- **Quantification:** A calibration curve is generated using standards to quantify the concentration of MEP in the sample. The reported limits of detection (LOD) and quantification (LOQ) for this method were 0.05 µg/kg and 0.15 µg/kg, respectively.

Qualitative Identification Tests

Standard pharmacopeial methods can be used for the qualitative identification of **dl-Methylephedrine hydrochloride**, which are also applicable to the l-isomer.[\[15\]](#)

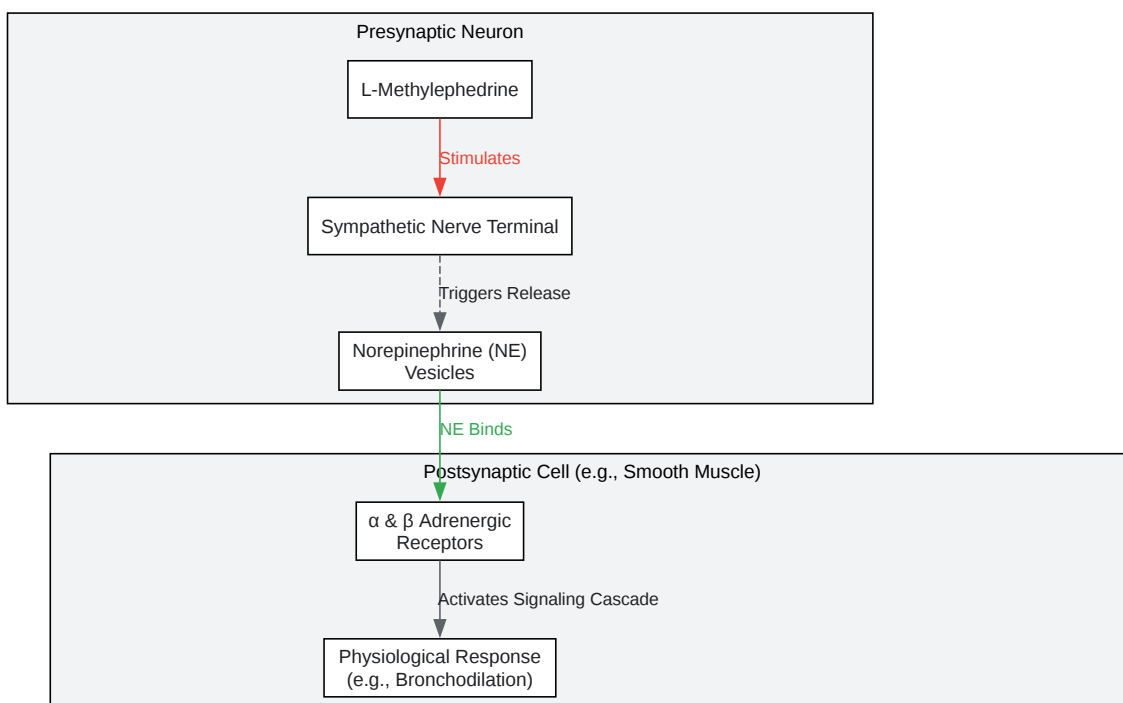
- **Color Test:** To 2 mL of a 1-in-100 solution, add 1 drop of copper (II) sulfate TS and 2 mL of sodium hydroxide TS to produce a blue-purple color. Shaking with diethyl ether results in a red-purple ether layer and a blue-purple aqueous layer.[\[15\]](#)
- **Oxidation Test:** To 1 mL of a 1-in-20 solution made alkaline with sodium hydroxide TS, add 2-3 drops of potassium permanganate TS and heat. The odor of benzaldehyde is produced.[\[15\]](#)
- **Precipitation Test:** Dissolving 0.1 g in 1 mL of water and adding 10 mL of 2,4,6-trinitrophenol TS will form a precipitate that, after recrystallization, melts between 124°C and 128°C.[\[15\]](#)
- **Chloride Test:** A 1-in-10 solution will respond to the standard qualitative tests for chloride ions.[\[15\]](#)

Pharmacological Profile

L-Methylephedrine is a sympathomimetic agent that acts on the adrenergic system. Its effects are similar to other ephedra alkaloids.[\[2\]\[16\]](#)

Mechanism of Action

The primary mechanism of action involves the stimulation of both α - and β -adrenergic receptors.[\[2\]\[17\]](#) This action is largely indirect, mediated by the release of endogenous norepinephrine from sympathetic nerve terminals.[\[16\]\[17\]](#) The binding of norepinephrine to adrenergic receptors on target cells, such as bronchial smooth muscle, initiates a signaling cascade leading to the physiological response.



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Simplified Adrenergic Signaling Pathway.

The stimulation of these receptors leads to effects such as the relaxation of bronchial smooth muscle (bronchodilation) and vasoconstriction in the nasal mucosa (nasal decongestion), which are the bases for its therapeutic uses.[2][16]

Conclusion

L-Methylephedrine hydrochloride is a well-characterized sympathomimetic agent with defined chemical, physical, and pharmacological properties. Its synthesis from l-ephedrine and conversion to the hydrochloride salt are straightforward chemical processes. Modern analytical

techniques, particularly LC-MS/MS, allow for its sensitive and specific quantification in complex matrices. A thorough understanding of these technical aspects is essential for its application in research and the development of pharmaceutical products.

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